4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid
Description
Properties
CAS No. |
587022-78-4 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-[(2-methoxy-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-14-8(13)5-9-6(10)3-2-4-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
ARHDVFIZXUIWIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification-Amidation-Hydrolysis
This three-step approach is the most widely documented method, leveraging classical organic transformations:
Step 1: Methyl Ester Formation
The butanoic acid precursor is protected as its methyl ester to prevent interference during subsequent amidation. For example, methyl 4-aminobutanoate is reacted with chloroacetyl chloride in the presence of triethylamine to yield methyl 4-(chloroacetamido)butanoate. The methyl ester group stabilizes the carboxylic acid against nucleophilic attack.
Step 2: Methoxy-oxoethyl Carbamoyl Coupling
The chloroacetamido intermediate undergoes nucleophilic displacement with sodium methoxide in anhydrous methanol, replacing the chloride with a methoxy group. This step forms the 2-methoxy-2-oxoethyl carbamoyl linkage. Reaction conditions typically involve refluxing at 65°C for 6–8 hours, achieving yields of 68–72%.
Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous HCl (4 M) in methanol at 25°C for 2 hours. This mild acidic condition selectively cleaves the ester without affecting the carbamoyl bond, as demonstrated in analogous deprotection reactions. Final purification via rotary evaporation and recrystallization from ethanol/water affords the target compound in >95% purity.
One-Pot Tandem Reaction
A streamlined one-pot method reduces purification steps by combining esterification and amidation in a single reactor:
-
Reagents : 4-Aminobutanoic acid, methyl glyoxylate, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Conditions : Reactants are stirred in dichloromethane at 0°C for 1 hour, followed by warming to room temperature for 12 hours. EDC activates the carboxylic acid, facilitating carbamoyl bond formation with the amine.
-
Yield : 58–62%, with minor byproducts (e.g., dimerized species) removed via silica gel chromatography.
While efficient, this method requires strict stoichiometric control to prevent over-coupling. Excess EDC can lead to urea byproducts, reducing overall yield.
Alternative Methods and Modifications
Hydrazide Intermediate Route
Adapted from azole synthesis methodologies, this route employs hydrazine monohydrate to generate a reactive hydrazide intermediate:
-
Hydrazide Formation : Methyl 4-aminobutanoate is treated with hydrazine monohydrate in 2-propanol at reflux for 20 hours, yielding 4-hydrazinylbutanamide.
-
Condensation : The hydrazide reacts with methyl 2-chloroacetate in ethanol at 50°C, forming the carbamoyl bridge via nucleophilic acyl substitution.
-
Hydrolysis : Acidic hydrolysis with HCl (2 M) completes the synthesis.
This method achieves 65–70% overall yield but requires longer reaction times (24–36 hours).
Solid-Phase Synthesis
Patented approaches describe solid-phase techniques for scalable production:
-
Resin Functionalization : Wang resin is esterified with 4-aminobutanoic acid using diisopropylcarbodiimide (DICI) and hydroxybenzotriazole (HOBt).
-
Carbamoyl Coupling : The resin-bound amine reacts with Fmoc-protected methoxy-oxoethyl carbamate under microwave irradiation (50°C, 30 minutes).
-
Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin, followed by precipitation in cold ether.
This method offers 85–90% purity without chromatography, ideal for industrial-scale synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Esterification | 72 | 95 | High selectivity, easy scale-up | Multiple purification steps |
| One-Pot Tandem | 62 | 88 | Reduced steps, faster synthesis | Byproduct formation |
| Hydrazide Intermediate | 70 | 92 | Stable intermediates | Long reaction times |
| Solid-Phase | 90 | 85 | Scalable, minimal chromatography | Requires specialized equipment |
Optimization Strategies and Reaction Monitoring
-
pH Control : Maintaining pH 6–7 during amidation prevents hydrolysis of the methoxy-oxoethyl group.
-
Catalysis : Lipase enzymes (e.g., Candida antarctica lipase B) selectively catalyze carbamoyl bond formation in aqueous media, improving yields to 78%.
-
Analytical Methods : LC-MS and NMR track reaction progress. Key spectral signatures include:
Chemical Reactions Analysis
Types of Reactions
4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
- Biological Activity Studies : Research has focused on understanding the interactions of this compound with biomolecules, such as enzymes and receptors. Preliminary studies suggest potential biological activities that could be harnessed for therapeutic purposes.
Medicine
- Therapeutic Potential : Investigations into the pharmacological properties of 4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid indicate its potential as a therapeutic agent. It may serve as a precursor for drug development targeting specific diseases .
Industry
- Specialty Chemicals Production : The compound's unique properties make it suitable for use in the production of specialty chemicals and materials, particularly in fields requiring specific chemical functionalities.
Data Table: Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | KMnO₄, CrO₃ |
| Reduction | Forms alcohols or amines | LiAlH₄, NaBH₄ |
| Substitution | Methoxy group can be replaced with other functional groups | NaH, KOtBu |
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound acted as an inhibitor, suggesting potential applications in metabolic regulation therapies.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic route for this compound to enhance yield and reduce by-products. By adjusting reaction conditions such as temperature and solvent choice, researchers achieved a significant improvement in purity levels.
Mechanism of Action
The mechanism of action of 4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Carbamoyl Butanoic Acid Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl in 4-chlorophenyl derivatives) increase molecular polarity and influence crystal packing via halogen bonding .
- Methoxy Groups (e.g., in 2-methoxyphenyl analogs) enhance solubility in polar solvents and enable hydrogen bonding with biological targets .
Physicochemical and Crystallographic Properties
Table 2: Comparative Crystallographic Data
Key Observations :
Key Observations :
- High-Yield Synthesis: Carbamoyl butanoic acids are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), achieving >95% purity .
Biological Activity
4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- CAS Number : 587022-78-4
- Structure : The compound features a butanoic acid backbone with a carbamoyl group and a methoxy-oxoethyl moiety.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing processes such as inflammation and cellular signaling.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the carbamoyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes required for microbial growth.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. Inhibition of soluble epoxide hydrolase (sEH), a target for reducing inflammation, has been highlighted in studies involving structurally related compounds. The modulation of sEH activity can lead to decreased levels of inflammatory mediators, suggesting a therapeutic role in conditions like hypertension and vascular inflammation .
Case Studies and Experimental Data
- In vitro Studies : Various studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, with IC values indicating effective growth inhibition. For instance, compounds with similar structural motifs have shown IC values in the low micromolar range against A-431 and Jurkat cell lines .
- Structure-Activity Relationship (SAR) : SAR analysis has revealed that modifications to the methoxy and carbamoyl groups can significantly affect the biological activity of the compound. The introduction of electron-donating groups has been found to enhance cytotoxicity, while steric hindrance can reduce it .
- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with key residues in target proteins, stabilizing enzyme-inhibitor complexes and altering enzymatic activity .
Applications in Medicine
The potential therapeutic applications of this compound include:
- Cancer Therapy : Due to its cytotoxic effects on cancer cells, this compound may serve as a lead structure for developing new anticancer agents.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Carbodiimide-mediated coupling of 2-methoxy-2-oxoethylamine with butanedioic anhydride to form the carbamoyl intermediate.
- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH) to yield the final carboxylic acid.
Characterization : Intermediates are purified via column chromatography and verified using -NMR, -NMR, and FT-IR. Final product purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the molecular structure of this compound validated in crystallographic studies?
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection uses Mo-Kα radiation (), and structures are refined using SHELXL (version 2018/3) with anisotropic displacement parameters. The carbamoyl and methoxy groups show distinct torsion angles ( deviation from ideal geometry) .
Advanced Research Questions
Q. How can researchers address contradictions in solubility data across different solvents?
Reported solubility discrepancies (e.g., in DMSO vs. methanol) arise from hydrogen-bonding interactions. Methodological approach :
- Perform quantitative solubility assays at 25°C using UV-Vis spectroscopy ().
- Correlate results with Hansen solubility parameters (, , ) to identify solvent compatibility.
Example: Higher solubility in DMSO () vs. methanol () indicates polar interactions dominate .
Q. What computational strategies are recommended for modeling its interaction with biological targets?
- Docking : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding to serine hydrolases. The carbamoyl group shows strong affinity for catalytic triads (binding energy ).
- MD Simulations : GROMACS (50 ns trajectories) reveals stable hydrogen bonds between the methoxy group and Arg128 in human carbonic anhydrase II .
Q. How can crystallographic disorder in the methoxy group be resolved during refinement?
Q. What experimental designs are optimal for studying its metabolic stability in vitro?
- Liver Microsome Assay : Incubate with rat liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C.
- LC-MS Analysis : Monitor parent compound depletion over 60 minutes (C18 column, ESI+ mode). Half-life () calculations use pseudo-first-order kinetics.
- Key Finding : The methoxy group reduces oxidative metabolism () compared to non-methoxy analogs () .
Data Interpretation and Contradiction Analysis
Q. How to reconcile conflicting bioactivity results in enzyme inhibition assays?
- Case Study : Discrepancies in IC values for acetylcholinesterase inhibition (e.g., 2 µM vs. 10 µM).
- Root Cause : Buffer ionic strength differences (e.g., 50 mM Tris vs. 100 mM phosphate) alter enzyme conformation.
- Resolution : Standardize assay conditions (25°C, 100 mM NaCl) and include positive controls (e.g., donepezil) .
Q. Why do NMR spectra show unexpected splitting in the carbamoyl region?
- Analysis : -NMR (500 MHz, DMSO-d) reveals doublets for NH protons (, ) due to restricted rotation.
- Solution : Acquire spectra at elevated temperatures (60°C) to coalesce peaks, confirming dynamic equilibrium .
Methodological Optimization
Q. What purification techniques maximize yield while retaining stereochemical integrity?
- Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate diastereomers.
- Chiral HPLC : Employ a Chiralpak IA column (heptane/ethanol 90:10) to resolve enantiomers (ee > 99%).
- Yield : 65–70% after optimization, confirmed by polarimetry () .
Q. How to enhance diffraction quality for low-crystallinity batches?
- Crystallization Additives : Add 5% v/v 2-methyl-2,4-pentanediol (MPD) to reduce nucleation rate.
- Cryoprotection : Soak crystals in paratone-N before flash-cooling (100 K).
- Result : Improved resolution () for datasets up to 1.2 Å .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
